Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium(II) bis(hexafluorophosphate)” is a complex compound that has been synthesized and studied for its electrochemiluminescence activity . This compound has been functionalized with gold nanoparticles, indicating its potential for application in bioanalysis .
Synthesis Analysis
The synthesis of this compound involves a simple one-pot method via the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium complex . Another study describes the synthesis of a biologically active Ru(bpy)32+ -N-hydroxysuccinimide (NHS) ester, which is then covalently labeled with both antibodies and DNA probes .
Scientific Research Applications
Electrochemiluminescence and Bioanalysis
Bis(2,2′-bipyridine)(5-amino-1,10-phenanthroline) ruthenium(II) functionalized gold nanoparticles have been developed, exhibiting electrochemiluminescence activity. This synthesis is simple and the resulting product holds great potential for application in bioanalysis (Yu, Zhou, & Cui, 2011).
Electrochemiluminescence Labels
Novel electrochemiluminescent labels based on this compound have been synthesized. These labels, confirmed by various analytical techniques, show quasi-reversible electrochemical behavior and are characterized for their electrochemiluminescence, suggesting utility in various analytical applications (Wang & Zhu, 2000).
Functionalization of Carbon Surfaces
This compound, along with other similar complexes, has been synthesized and used for functionalizing glassy carbon electrodes. These functionalizations, achieved through electrochemical oxidation, demonstrate its utility in modifying surfaces for various electrochemical applications (Sandroni et al., 2010).
Luminescent Silica Nanoparticles
Functionalized luminescent silica nanoparticles using ruthenium complexes, including this compound, have been synthesized. These nanoparticles, with covalently bonded dyes, show high stability and brightness, and are promising for biological applications due to their attractive fluorescent labeling properties (Labéguerie-Egéa, McEvoy, & McDonagh, 2011).
Photovoltaic Applications
A ruthenium complex including this compound has been designed for photovoltaic cells. Its synthesis and characterization have revealed its potential in enhancing solar-to-electric energy conversion efficiency, indicating its usefulness in renewable energy technologies (Kim et al., 2007).
Detection of Dissolved Oxygen
This ruthenium complex has been synthesized and utilized as a fluorescent probe for detecting dissolved oxygen in water. Its sensitivity and linear response demonstrate its potential as an efficient tool for environmental monitoring (Hu et al., 2011).
DNA Condensation and Gene Vector Potential
Complexes containing this ruthenium compound have shown capabilities in rapidly condensing DNA into nanoparticles, suggesting their utility as gene vectors due to low cytotoxicity and efficient cellular uptake (Bhat et al., 2012).
Mechanism of Action
Target of Action
The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is used to functionalize these nanoparticles, enhancing their electrochemiluminescence activity . This property is of great potential for application in bioanalysis .
Mode of Action
Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its targets (gold nanoparticles) through a process known as functionalization . This involves the reduction of HAuCl4 with NaBH4 in the presence of Ru(bpy)2(phen-5-NH2)(PF6)2 . The resulting solution turns to red or wine-red, indicating the successful synthesis of functionalized gold nanoparticles .
Biochemical Pathways
The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the reduction of HAuCl4 with NaBH4 . This process results in the formation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity
Pharmacokinetics
The compound is synthesized in a solution and used to functionalize gold nanoparticles . The bioavailability of the compound would depend on the specific application and method of delivery.
Result of Action
The primary result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the creation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity . These nanoparticles can be used in various applications, including bioanalysis .
Action Environment
The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by several environmental factors. The pH of the solution, for example, is adjusted to 12 by NaOH during the synthesis process . Additionally, the volume of NaBH4 used in the synthesis can affect the outcome . The compound is also sensitive to the presence of other reagents and impurities, which are removed through a process of dialysis and centrifugation .
Properties
IUPAC Name |
1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMMCXKCYXQNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N7P2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477241 |
Source
|
Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84537-86-0 |
Source
|
Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Ru-NH2 interact with CdS QDs to produce electrochemiluminescence, and what are the advantages of this system?
A1: Ru-NH2 is covalently linked to the surface of CdS QDs via diazonium salt chemistry, forming CdS-Ru nanoparticles []. When an electrochemical potential is applied, both the CdS QDs and the Ru-NH2 complex can undergo redox reactions. This allows for an energy transfer process called ECL resonance energy transfer (ECL-RET) to occur within the CdS-Ru nanoparticle. The CdS QDs act as the ECL donor, becoming excited and transferring energy to the Ru-NH2 acceptor. The Ru-NH2 then emits light, resulting in strong ECL emissions [].
- High ECL efficiency: The CdS-Ru nanoparticles exhibit high ECL efficiency at both positive and negative potentials, expanding their applicability [].
- Aqueous compatibility: The ECL phenomenon is observed in aqueous solutions, making the system suitable for biological applications [].
- Sensitivity: The combination of CdS-Ru nanoparticles with aptamers has enabled the development of sensitive ECL-based detection methods for biomolecules like thrombin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.